

An In-depth Technical Guide to 2-Chloroethylamine: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Chloroethylamine

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Introduction

2-Chloroethylamine, a bifunctional organic compound, and its more stable hydrochloride salt are pivotal intermediates in synthetic organic chemistry. Possessing both a nucleophilic amino group and an electrophilic carbon center, this molecule exhibits unique reactivity, primarily centered around the formation of a highly reactive aziridinium ion intermediate. This guide provides a comprehensive overview of **2-chloroethylamine**, including its chemical and physical properties, detailed synthesis protocols, and its application as a versatile building block in the preparation of pharmaceuticals and other valuable chemical entities.

Molecular Structure and Identification

2-Chloroethylamine is commonly handled in its protonated form, **2-chloroethylamine** hydrochloride, which is a more stable, crystalline solid.

- **2-Chloroethylamine (Free Base)**
 - Molecular Formula: C_2H_6ClN
 - Structure: $Cl-CH_2-CH_2-NH_2$

- CAS Number: 689-98-5[1]
- **2-Chloroethylamine** Hydrochloride
 - Molecular Formula: $\text{C}_2\text{H}_7\text{Cl}_2\text{N}$ or $\text{ClCH}_2\text{CH}_2\text{NH}_2 \cdot \text{HCl}$ [2][3]
 - Structure: $\text{Cl-CH}_2\text{-CH}_2\text{-NH}_3^+\text{Cl}^-$
 - CAS Number: 870-24-6[2][3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **2-chloroethylamine** and its hydrochloride salt is presented below. The data has been compiled from various sources to provide a comprehensive reference.

Property	2-Chloroethylamine	2-Chloroethylamine Hydrochloride
Molecular Weight	79.53 g/mol [1]	115.99 g/mol [2][3]
Appearance	Colorless to pale yellow liquid[5]	White to light beige crystalline powder[4]
Odor	Strong, fishy[5]	Odorless
Melting Point	-35 °C[5]	140-150 °C[4][6][7]
Boiling Point	108.9 °C at 760 mmHg[6]	Decomposes
Density	0.9609 g/cm ³ [5]	1.038 g/cm ³ [6]
Solubility	Highly soluble in water and polar organic solvents (e.g., ethanol, methanol).[5] Less soluble in non-polar solvents (e.g., ether, hexane).[5]	Soluble in water.[4]
Hygroscopicity	Hygroscopic[5]	Highly hygroscopic
Spectroscopic Data	¹ H NMR, ¹³ C NMR, IR, and Mass spectra are available in public databases.[1]	¹ H NMR, IR, and Raman spectra are available in public databases.[3][8][9]

Reactivity and Mechanism

The reactivity of **2-chloroethylamine** is dominated by the neighboring group participation of the amino group, leading to the intramolecular cyclization and formation of a highly reactive three-membered ring intermediate, the aziridinium ion. This process is a concerted reaction involving the ionization of the C-Cl bond and internal cyclization. The formation of this electrophilic intermediate is the key step that allows for subsequent reactions with a wide range of nucleophiles. The reactivity is highly dependent on the solvent environment, with polar solvents facilitating the formation of the aziridinium ion.[10]

Mechanism of Aziridinium Ion Formation

Experimental Protocols

2-Chloroethylamine hydrochloride is a crucial starting material for numerous chemical syntheses. Below are detailed protocols for its preparation and a representative example of its use in the synthesis of a pharmaceutical agent.

Synthesis of 2-Chloroethylamine Hydrochloride

There are two primary methods for the synthesis of **2-chloroethylamine** hydrochloride: the reaction of ethanolamine with thionyl chloride and the reaction with hydrogen chloride.

Method 1: From Ethanolamine and Thionyl Chloride

This method is favored for its mild reaction conditions and shorter reaction times. However, it involves the use of the more expensive thionyl chloride and generates sulfur dioxide as a byproduct.

Workflow for Synthesis from Thionyl Chloride

Protocol:

- A mixture of 2-hydroxyethylamine hydrochloride and a substoichiometric amount of an aliphatic carboxylic acid (e.g., formic acid or acetic acid) as a solvent is heated to 60-70°C.
- Thionyl chloride is added dropwise to the viscous mass with stirring over a period of 3.5 hours. The mixture becomes an easily stirrable oil.
- The reaction mixture is stirred for an additional 3.5 hours at the same temperature.
- After cooling to room temperature, the mixture is diluted with water to obtain an aqueous solution of **2-chloroethylamine** hydrochloride.
- This solution can be used directly for further reactions or the product can be isolated. A reported yield for this process is approximately 99%.[\[11\]](#)

Method 2: From Ethanolamine and Hydrogen Chloride

This method is more cost-effective and environmentally friendly as it avoids the use of thionyl chloride and the generation of sulfur dioxide. It utilizes readily available raw materials and can achieve high product purity and yield.

Workflow for Synthesis from Hydrogen Chloride

Protocol:

- Ethanolamine is used as the raw material with an organic acid (e.g., propionic acid, butyric acid) as a catalyst.
- Hydrogen chloride gas is introduced as the chlorinating agent to carry out the substitution reaction.
- The reaction is typically conducted at a temperature of 120-160°C for 2-5 hours.
- After the reaction is complete, the mixture is cooled to room temperature.
- Absolute ethanol is added to precipitate the product, which is then collected by suction filtration and dried.
- This method can achieve a yield of over 90% with a purity of over 99%.[\[12\]](#)

Application in Pharmaceutical Synthesis: Fluvoxamine Maleate

2-Chloroethylamine hydrochloride is a key intermediate in the synthesis of the antidepressant drug fluvoxamine maleate.

Logical Workflow for Fluvoxamine Synthesis

Protocol Outline:

- The starting material, 5-methoxy-4'-trifluoromethyl valerophenone oxime, is reacted with **2-chloroethylamine** hydrochloride in the presence of a base (such as potassium hydroxide) and a facilitator (like PEG-400) in a water-immiscible aprotic solvent (e.g., toluene).[\[13\]](#)

- The reaction mixture is stirred at a controlled temperature (e.g., 30-35°C) for a specified time (e.g., 2 hours).[13]
- The reaction mixture is then washed with water to remove impurities.
- The organic layer containing the fluvoxamine base is treated with a solution of maleic acid in a protic solvent or water to form the maleate salt.[14]
- The fluvoxamine maleate product crystallizes out of the solution upon cooling and is collected by filtration.[14]

Safety and Handling

2-Chloroethylamine and its hydrochloride salt are hazardous materials and must be handled with appropriate safety precautions.

- Hazards: **2-Chloroethylamine** hydrochloride is corrosive and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects.[7]
- Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection. A dust mask is also recommended.[7]
- Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. It should be protected from moisture due to its hygroscopic nature. [4]

Conclusion

2-Chloroethylamine and its hydrochloride salt are indispensable reagents in organic synthesis, particularly in the pharmaceutical industry. Their unique reactivity, governed by the formation of the aziridinium ion, allows for the construction of complex nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in research and development. The protocols and data presented in this

guide offer a valuable resource for scientists and professionals working with this versatile chemical intermediate.

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